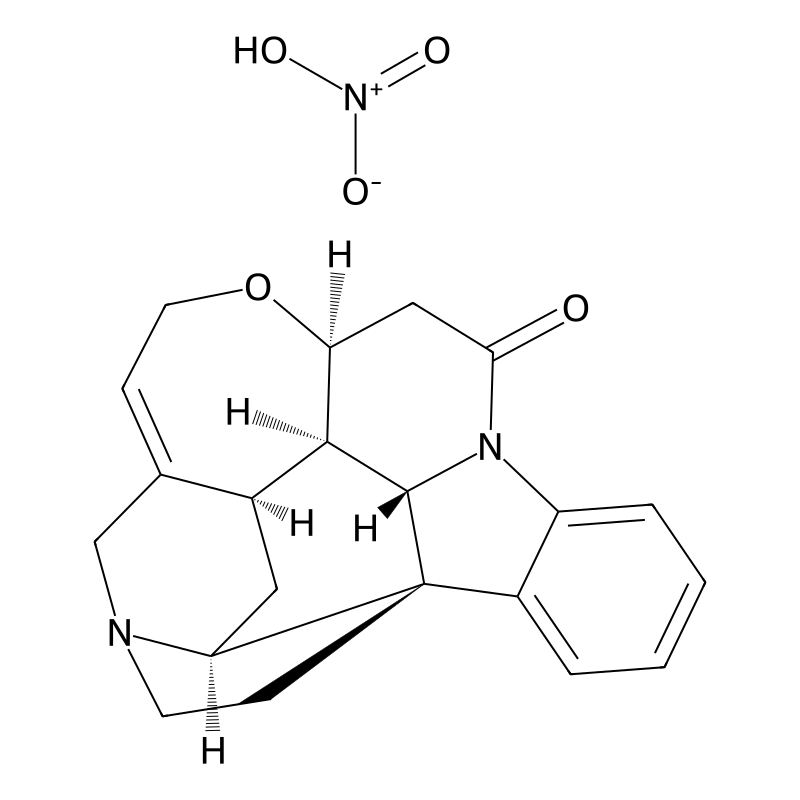

Strychnine nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Neural Function

Strychnine nitrate works by blocking a specific neurotransmitter in the spinal cord called glycine. Glycine plays a crucial role in inhibiting reflexes. By blocking glycine, strychnine nitrate essentially removes this inhibition, causing muscles to contract uncontrollably. )

Researchers can use this effect to study how the nervous system regulates muscle movement and reflexes. By observing the specific muscle contractions caused by strychnine nitrate, scientists can gain insights into the neural pathways involved.

Developing New Treatments

- In some cases, researchers use strychnine nitrate to test the effectiveness of potential new drugs for neurological disorders. Drugs that can counteract the effects of strychnine nitrate may have therapeutic potential for conditions characterized by impaired muscle control. )

Important to Note

- Due to its extreme toxicity, strychnine nitrate is a dangerous substance and its use in research is strictly controlled. Researchers must have the proper training and facilities to handle it safely.

- There are alternative research methods available that may be less hazardous than using strychnine nitrate. Scientists are continuously striving to develop safer and more effective methods for studying the nervous system.

Strychnine nitrate is a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, which is native to parts of Asia and Australia. This compound appears as a white, crystalline powder with a bitter taste and is odorless. Strychnine nitrate is known for its potent effects on the central nervous system, primarily acting as a neurotoxin that antagonizes glycine receptors, leading to severe muscle spasms and potentially fatal convulsions upon exposure .

- Strychnine nitrate is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin [].

- Symptoms of strychnine poisoning include muscle stiffness, convulsions, and respiratory paralysis [].

- There is no specific antidote for strychnine poisoning, and treatment focuses on managing symptoms and preventing further absorption [].

The primary biological activity of strychnine nitrate is its role as a potent antagonist of glycine receptors in the spinal cord and brain. By blocking these inhibitory receptors, strychnine causes excessive neuronal excitability, resulting in muscle spasms and rigidity. Symptoms of poisoning can manifest rapidly, often within minutes of exposure, and may include agitation, painful muscle contractions, respiratory failure, and potentially death if not treated promptly .

Strychnine can be synthesized through several methods:

- Biosynthesis: Naturally occurring strychnine is produced via a complex biosynthetic pathway involving tryptamine and secologanin. This process includes multiple enzymatic reactions leading to the formation of intermediates such as strictosidine .

- Total Synthesis: Various synthetic routes have been developed to create strychnine in the laboratory. One notable method involves multiple steps including ring closures and functional group modifications. For example, the synthesis may start from simpler indole derivatives and proceed through several reaction steps such as alkylation and cyclization .

- Chemical Modifications: Strychnine can also be modified chemically to produce derivatives or salts like strychnine nitrate through acid-base reactions with nitric acid .

Research indicates that strychnine interacts significantly with neurotransmitter systems in the body. Its antagonistic action on glycine receptors leads to increased excitatory signaling from other neurotransmitters such as acetylcholine. This interaction underscores the importance of glycine as an inhibitory neurotransmitter in maintaining muscle relaxation and preventing spasms . Furthermore, studies have explored its effects on various ion channels and synaptic transmission dynamics.

Strychnine shares structural similarities with other alkaloids but differs significantly in its mechanism of action and toxicity profile. Below are some comparable compounds:

| Compound | Source | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Brucine | Strychnos nux-vomica | Antagonist of glycine receptors | Moderate |

| Corynantheine | Corynanthe species | Antagonist of acetylcholine receptors | Low |

| Quinoline | Various sources | Inhibits various neurotransmitter systems | Variable |

| Morphine | Opium poppy | Agonist of opioid receptors | High |

Strychnine's unique feature lies in its selective antagonism of glycine receptors, making it particularly dangerous compared to related compounds like brucine, which has a less potent effect on the central nervous system .

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography coupled with mass spectrometry represents the gold standard for strychnine nitrate analysis in biological matrices. The method employs liquid-liquid extraction procedures using toluene-n-heptane-isoamyl alcohol (67:20:4) followed by acid-base purification steps [2] [3]. Papaverine serves as the preferred internal standard due to its structural similarity and compatible chromatographic behavior [2] [4].

Instrumental conditions typically utilize fused silica capillary columns with cross-linked methyl silicone stationary phases. The Hewlett Packard 5890 series II gas chromatograph coupled with 5970 mass selective detector demonstrates optimal performance using a 12.5 m × 0.2 mm internal diameter column with 0.33 μm film thickness [2]. Temperature programming from 150°C to 270°C with appropriate ramp rates ensures complete separation from interfering compounds.

The method achieves limits of detection of 0.03 μg/mL and quantification limits of 0.10 μg/mL in biological specimens [4]. Recovery rates range from 75.0% to 98.7% across different tissue types, with coefficients of variation between 4.8% and 10.5% [2]. The linear calibration range extends from 0.10 to 2.5 μg/mL with correlation coefficients exceeding 0.9994 [4].

High Performance Liquid Chromatography Methods

High performance liquid chromatography provides complementary analytical capabilities for strychnine nitrate determination. Multiple detection systems have been successfully implemented, including ultraviolet detection, photodiode array detection, and mass spectrometric detection [5] [6] [7].

Reversed-phase chromatography using C18 stationary phases represents the predominant separation mode. The ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm particle size) operated at 30°C demonstrates excellent resolution [8]. Mobile phase systems typically employ gradient elution with methanol and aqueous ammonium formate or acetate buffers adjusted to pH 4.0-4.5 [9].

Ultraviolet detection at 254 nm and 260 nm wavelengths provides adequate sensitivity for most applications [5] [7]. The method achieves limits of quantification ranging from 0.039 to 0.050 μg/mL for different tissue and plasma samples [5]. Linear calibration ranges extend from 0.05 to 2.0 μg/mL with correlation coefficients exceeding 0.991 [7].

Ion-pair chromatography has been developed for simultaneous determination of multiple alkaloids. The method employs 5 × 10⁻³ M sodium octanesulfonate solution at pH 5.5 mixed with methanol (40:60, volume/volume) as the mobile phase [10]. This approach enables separation within 15 minutes using octadecylsilano-silica gel columns.

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Fragmentation

Under electron impact ionization conditions at 70 electron volts, strychnine exhibits characteristic fragmentation patterns that facilitate structural identification [2]. The molecular ion peak appears at m/z 334 for the free base, corresponding to the loss of the nitrate moiety from strychnine nitrate.

Primary fragmentation pathways involve α-cleavage adjacent to the nitrogen-containing heterocyclic systems. The base peak typically occurs at m/z 156, representing a significant rearrangement and loss of 178 mass units from the molecular ion [2]. Additional characteristic fragments appear at m/z 162 and m/z 184, corresponding to different cleavage patterns within the complex polycyclic structure.

The indole alkaloid framework undergoes specific fragmentation involving the loss of the ethyl bridge and subsequent rearrangements. The seven-membered ring system can fragment through multiple pathways, generating ions that retain either the indole or the quinoline portions of the molecule [11].

Electrospray Ionization Mass Spectrometry

Electrospray ionization in positive ion mode generates the protonated molecular ion [M+H]⁺ at m/z 335 for strychnine [9]. This soft ionization technique produces less extensive fragmentation compared to electron impact, preserving molecular ion intensity for quantitative applications.

Collision-induced dissociation of the protonated molecular ion yields characteristic product ions at m/z 156 and m/z 184 [8]. The fragmentation pathway involves sequential losses from the protonated molecule, with the m/z 156 ion representing a stable rearranged fragment containing the core indole structure.

Tandem mass spectrometry capabilities enable multiple reaction monitoring modes for enhanced selectivity. The transition from m/z 335 to m/z 156 serves as the quantification channel, while the transition to m/z 184 provides confirmatory identification [8].

Atmospheric Pressure Chemical Ionization

Atmospheric pressure chemical ionization provides alternative ionization for strychnine analysis, particularly in liquid chromatography applications [12]. The technique generates similar fragmentation patterns to electrospray ionization but with different relative intensities.

The method demonstrates exceptional sensitivity with limits of detection of 0.008 μg/mL for both strychnine and its major metabolites [13]. Multiple reaction monitoring enables simultaneous analysis of strychnine, brucine, and their N-oxide metabolites in biological matrices.

Spectrophotometric Assay Development

Ultraviolet Spectrophotometric Methods

Ultraviolet spectrophotometry exploits the characteristic absorption properties of the strychnine chromophore system. The indole alkaloid structure exhibits strong absorption in the ultraviolet region, with primary absorption maxima occurring between 250-290 nanometers [14].

First derivative spectrophotometry enables simultaneous determination of strychnine and brucine in complex matrices [6]. The method measures absorption at specific wavelengths while employing mathematical transformation to enhance selectivity. Minimum detectable concentrations of 3.0 μg/mL demonstrate adequate sensitivity for pharmaceutical analysis applications.

The ultraviolet absorption characteristics result from π→π* electronic transitions within the conjugated aromatic system. The indole moiety contributes significantly to the overall absorption profile, with additional contributions from the quinoline-like structure in the molecule [14].

Colorimetric Detection Methods

Classical colorimetric methods for strychnine detection rely on specific chemical reactions that produce characteristic color changes. The Marchand test employs lead dioxide in sulfuric acid containing nitric acid to generate a distinctive color sequence from blue to violet to red and finally yellow [15].

The reaction mechanism involves electrophilic attack by protonated lead dioxide on the double bond system within strychnine. Sequential oxidation and rearrangement reactions generate colored intermediates through lactam formation and subsequent oxidative transformations [15].

Modern adaptations of colorimetric detection focus on reaction with nitrate ions using brucine as a chromogenic reagent [16]. The reaction occurs in concentrated sulfuric acid medium at elevated temperatures, producing a stable violet-colored product suitable for quantitative measurement [17].

Spectrofluorometric Approaches

Spectrofluorometric detection provides enhanced sensitivity compared to absorption-based methods. The native fluorescence of strychnine enables direct detection without derivatization procedures. Excitation wavelengths in the ultraviolet region produce characteristic emission spectra that can be utilized for quantitative analysis.

Enhanced selectivity can be achieved through the use of synchronous fluorescence scanning techniques. This approach measures fluorescence at specific wavelength intervals, reducing interference from co-extracted compounds in biological matrices.

Forensic Toxicology Sampling Protocols

Sample Collection and Preservation

Forensic toxicology sampling for strychnine nitrate analysis requires adherence to strict protocols to ensure sample integrity and analytical reliability. Blood samples should be collected in sodium fluoride-potassium oxalate tubes to prevent enzymatic degradation and bacterial growth [4]. The anticoagulant system preserves strychnine stability during storage and transport.

Tissue samples must be collected using clean instruments and stored in appropriate containers. Liver tissue provides the highest concentrations due to metabolic accumulation, while brain tissue typically shows the lowest levels due to blood-brain barrier limitations [5]. Sample sizes of 2 grams for solid tissues and 5 milliliters for biological fluids ensure adequate material for comprehensive analysis [2].

Urine collection requires immediate refrigeration at 4°C if analysis cannot be performed within 24 hours [16]. For extended storage beyond 24 hours, acidification with 2 milliliters of concentrated sulfuric acid per liter maintains analyte stability [16]. The rapid renal elimination of strychnine necessitates prompt sample processing to detect therapeutic or toxic concentrations.

Extraction and Purification Procedures

Liquid-liquid extraction represents the standard approach for strychnine isolation from biological matrices. The procedure begins with alkalinization using saturated sodium bicarbonate solution, followed by extraction with organic solvent systems [2] [3]. The toluene-n-heptane-isoamyl alcohol mixture (67:20:4) provides optimal recovery across different sample types.

Solid-phase extraction using mixed-mode cation-exchange cartridges offers alternative purification strategies [4]. The Oasis HLB cartridges demonstrate excellent recovery rates of 90.7% with reduced solvent consumption and improved reproducibility [4]. This approach is particularly suitable for small sample volumes where traditional liquid-liquid extraction may be impractical.

Protein precipitation methods using methanol provide rapid sample preparation for liquid chromatography-mass spectrometry analysis [9]. This simplified approach reduces processing time while maintaining analytical performance for routine toxicological screening applications.

Quality Control and Method Validation

Method validation protocols must demonstrate accuracy, precision, linearity, and stability according to international guidelines [8]. Calibration standards prepared in drug-free biological matrices ensure appropriate matrix matching for quantitative analysis. The concentration ranges should encompass expected toxicological levels from sub-therapeutic to lethal concentrations.

Recovery studies at multiple concentration levels verify extraction efficiency across the analytical range. Intra-day and inter-day precision studies demonstrate method reproducibility under varying analytical conditions [4]. Accuracy assessments using certified reference materials or inter-laboratory comparison samples provide external validation of analytical performance.

Stability studies evaluate analyte degradation under various storage conditions. Strychnine demonstrates good stability in properly preserved samples, with minimal degradation observed over extended storage periods [2]. However, freeze-thaw cycles should be minimized to prevent concentration changes due to protein binding alterations.

Chain of Custody Considerations

Forensic applications require strict documentation of sample handling from collection through final reporting. Chain of custody forms must accompany all samples, documenting each transfer point and storage condition. Tamper-evident seals and secure storage facilities ensure sample integrity throughout the analytical process.

Sample identification protocols using unique numbering systems prevent cross-contamination and ensure accurate result reporting. Photographic documentation of sample condition upon receipt provides additional quality assurance measures for legal proceedings.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (95.12%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard